5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitro group, a benzo[b]furan ring, and a trichloroallanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan typically involves multiple steps, starting with the preparation of the benzo[b]furan core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe trichloroallanoyl moiety is then introduced through esterification or acylation reactions, often involving trichloroacetic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzo[b]furan ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan.
Substitution: Formation of halogenated benzo[b]furan derivatives.
Scientific Research Applications
5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The trichloroallanoyl moiety may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1,2,3-triazole derivatives: Known for their high energetic performance and stability.
4-R-5-nitro-1,2,3-triazolate salts: Exhibit high thermal stability and detonation performance.
Uniqueness
5-Nitro-2-{[(2,3,3-trichloroallanoyl)oxy]ethanimidoyl}-1-benzo[b]furan is unique due to its combination of a benzo[b]furan ring with a nitro group and a trichloroallanoyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H7Cl3N2O5 |
---|---|
Molecular Weight |
377.6 g/mol |
IUPAC Name |
[2-imino-2-(5-nitro-1-benzofuran-2-yl)ethyl] 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C13H7Cl3N2O5/c14-11(12(15)16)13(19)22-5-8(17)10-4-6-3-7(18(20)21)1-2-9(6)23-10/h1-4,17H,5H2 |
InChI Key |
NDPORMBEJFDIQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=N)COC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.